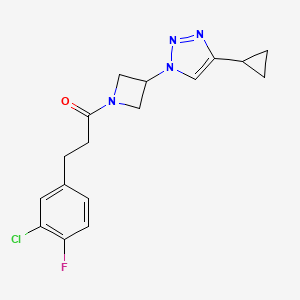

3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Descripción

The compound 3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone substituted with a 3-chloro-4-fluorophenyl group and an azetidine ring containing a 4-cyclopropyltriazole moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the triazole group offers hydrogen-bonding capabilities that may enhance target binding. The chloro and fluoro substituents on the phenyl ring likely influence lipophilicity and electronic properties, impacting bioavailability and metabolic stability .

Propiedades

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c18-14-7-11(1-5-15(14)19)2-6-17(24)22-8-13(9-22)23-10-16(20-21-23)12-3-4-12/h1,5,7,10,12-13H,2-4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETMSOHQFIYCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.79 g/mol. The presence of a triazole ring , cyclopropyl group , and chlorofluorophenyl moiety are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of compounds containing the triazole and Mannich base structures exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

For instance, a study highlighted that Mannich bases demonstrated cytotoxicity through mechanisms such as DNA topoisomerase I inhibition and apoptosis induction in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Mannich Base A | HeLa | 15.2 | DNA Topoisomerase I Inhibition |

| Mannich Base B | HepG2 | 20.5 | Apoptosis Induction |

| Triazole Derivative C | A549 | 18.0 | Cell Cycle Arrest |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their antifungal activity, while similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Research on triazole derivatives indicates that they can disrupt cell wall synthesis in bacteria, leading to cell lysis .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative D | E. coli | 32 μg/mL |

| Triazole Derivative E | S. aureus | 16 μg/mL |

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, compounds similar to the one have been investigated for other pharmacological effects:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Analgesic : Certain structures have shown promise as analgesics in animal models.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on Mannich Bases : This study assessed the cytotoxic effects of various Mannich bases against multiple cancer cell lines, concluding that structural modifications significantly influence activity levels .

- Triazole Derivatives in Antifungal Research : A series of triazole derivatives were synthesized and tested against fungal pathogens, demonstrating effective inhibition comparable to standard antifungal agents .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s azetidine-triazole system contrasts with the pyrazole core in and the 1,2,4-triazole in . Azetidines are less common than five-membered heterocycles (e.g., pyrazole) but offer distinct conformational constraints that may optimize target engagement .

- The 3-chloro-4-fluorophenyl group in the target compound provides a balance of electronegativity and steric bulk compared to the nitrobenzylidene group in , which may reduce metabolic oxidation susceptibility .

Physicochemical and Electronic Properties

The cyclopropyl group on the triazole ring in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents.

Research Findings and Methodological Considerations

Crystallographic Analysis

Crystallography is critical for elucidating the spatial arrangement of such complex molecules. For example, ’s triazole derivative was characterized using similar techniques, revealing bond angles and torsion critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.